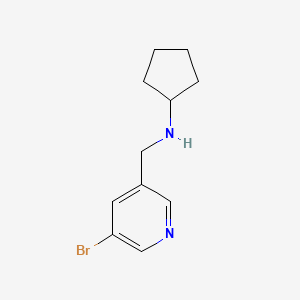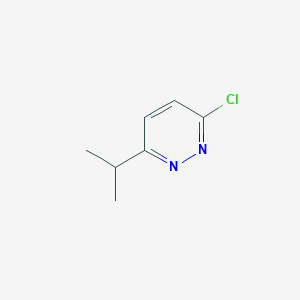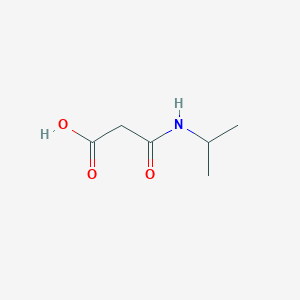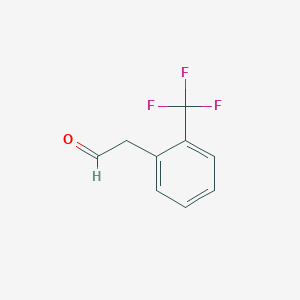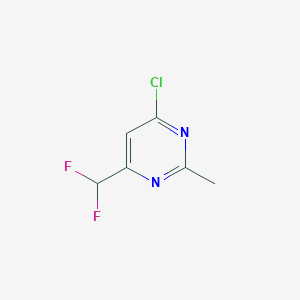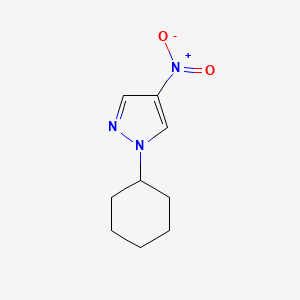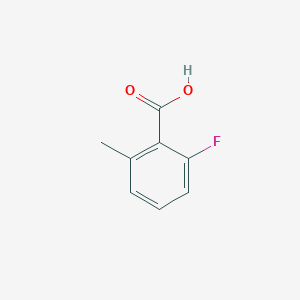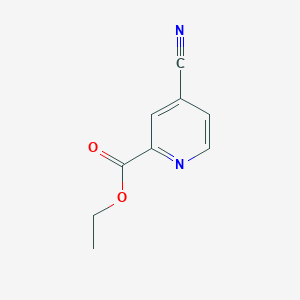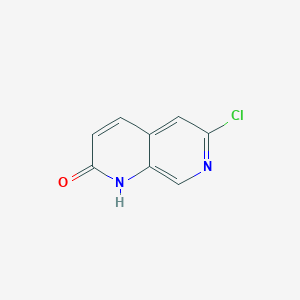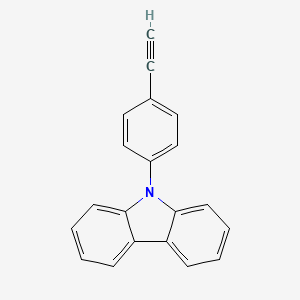
1-(4-Methoxyphenyl)ethylamine hydrochloride
Overview
Description
1-(4-Methoxyphenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C9H13NO·HCl. It is a derivative of phenethylamine, where the phenyl ring is substituted with a methoxy group at the para position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
1-(4-Methoxyphenyl)ethylamine hydrochloride, also known as 4-Methoxyphenethylamine, is a compound that primarily targets the monoamine oxidase . Monoamine oxidase is an enzyme that plays a crucial role in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
The compound acts as an inhibitor of the monoamine oxidase enzyme . By inhibiting this enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. This can lead to enhanced neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway . By inhibiting the action of monoamine oxidase, the compound can affect the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This can have downstream effects on mood, anxiety, and other neurological functions .
Result of Action
The inhibition of monoamine oxidase by this compound can result in increased levels of monoamine neurotransmitters in the brain . This can lead to changes in mood, anxiety levels, and other neurological functions.
Biochemical Analysis
Biochemical Properties
1-(4-Methoxyphenyl)ethylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase, an enzyme responsible for the deamination of monoamines such as tyramine and tryptamine . This interaction inhibits the enzyme’s activity, leading to an increase in the levels of these monoamines. Additionally, this compound can act as a substrate for other enzymes involved in the synthesis of organic compounds through alkylation reactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of neurotransmitter receptors, leading to changes in cell signaling pathways . It also has the potential to alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, including alterations in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, its interaction with monoamine oxidase results in enzyme inhibition, preventing the breakdown of monoamines . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity. These molecular interactions contribute to the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential changes in gene expression and cellular metabolism. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. Understanding these dosage effects is essential for determining the compound’s safety and efficacy in research applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . The compound can affect metabolic flux by altering the activity of key enzymes involved in energy production and utilization. Additionally, it can influence metabolite levels by modulating the synthesis and breakdown of specific biomolecules. These metabolic pathways are critical for understanding the compound’s overall impact on cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects on cellular function. The distribution of this compound within tissues can also influence its overall activity and efficacy in biochemical research.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can influence energy production and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)ethylamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 4-methoxyphenylacetonitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. The resulting 1-(4-methoxyphenyl)ethylamine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reduction reactions using efficient catalytic systems. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)ethylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxyacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
1-(4-Methoxyphenyl)ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
- 4-Methoxyphenethylamine
- 4-Methoxyphenylacetonitrile
- 2-(4-Methoxyphenyl)ethylamine
Comparison: 1-(4-Methoxyphenyl)ethylamine hydrochloride is unique due to its specific substitution pattern and its hydrochloride salt form, which enhances its solubility and stability. Compared to similar compounds, it has distinct reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLBCUWOAFIYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[3.1.0]hexane](/img/structure/B1356685.png)
